molecular formula C15H12FNO4 B6415657 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid CAS No. 1261999-82-9

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid

Cat. No.: B6415657
CAS No.: 1261999-82-9
M. Wt: 289.26 g/mol
InChI Key: PVIRZFUYAIAKLO-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Ethoxycarbonyl Group: The starting material, 4-fluorophenylboronic acid, is reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group.

    Coupling Reaction: The intermediate product is then subjected to a Suzuki coupling reaction with 3-bromonicotinic acid in the presence of a palladium catalyst and a base like potassium carbonate. This step forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the fluorine atom.

    Ester Hydrolysis: 4-[4-(Carboxy)-3-fluorophenyl]nicotinic acid.

    Coupling Reactions: More complex aromatic compounds.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be incorporated into polymers and other materials to modify their properties.

    Biological Studies: It can be used in studies to understand the interactions of nicotinic acid derivatives with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)nicotinic acid: Similar structure but with a trifluoromethyl group instead of an ethoxycarbonyl group.

    3-(Ethoxycarbonyl)-4-fluorophenylboronic acid: Similar structure but with a boronic acid group instead of a nicotinic acid moiety.

Uniqueness

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid is unique due to the combination of the ethoxycarbonyl and fluorine groups on the phenyl ring, which can impart distinct chemical and biological properties compared to other nicotinic acid derivatives.

Properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(20)11-4-3-9(7-13(11)16)10-5-6-17-8-12(10)14(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIRZFUYAIAKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692759
Record name 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-82-9
Record name 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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